molecular formula C15H13ClF3N3OS B11391619 5-chloro-2-(propan-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(propan-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11391619
M. Wt: 375.8 g/mol
InChI Key: ITVFBHPRIKVWLM-UHFFFAOYSA-N
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Description

5-chloro-2-(propan-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a chloro group, an isopropylthio group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(propan-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.

    Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group on the pyrimidine ring.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as a Suzuki coupling, using a trifluoromethylphenylboronic acid and a halogenated pyrimidine intermediate.

    Final Carboxamide Formation: The carboxamide group can be formed through an amidation reaction involving the appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(propan-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

5-chloro-2-(propan-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-(propan-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the pyrimidine ring provides a scaffold for interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine ring but lacks the isopropylthio and carboxamide groups.

    4-chloro-2-(trifluoromethyl)phenyl isocyanate: Contains the trifluoromethylphenyl group but differs in the functional groups attached to the aromatic ring.

Uniqueness

5-chloro-2-(propan-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13ClF3N3OS

Molecular Weight

375.8 g/mol

IUPAC Name

5-chloro-2-propan-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClF3N3OS/c1-8(2)24-14-20-7-11(16)12(22-14)13(23)21-10-5-3-4-9(6-10)15(17,18)19/h3-8H,1-2H3,(H,21,23)

InChI Key

ITVFBHPRIKVWLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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